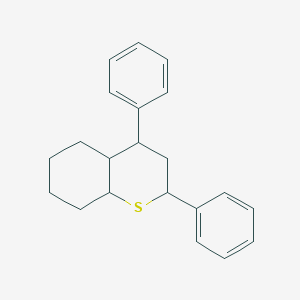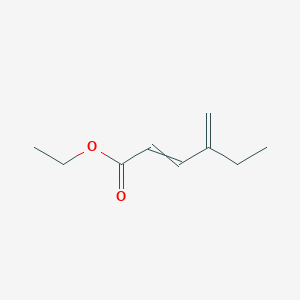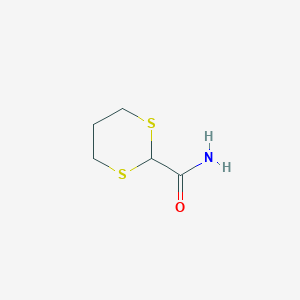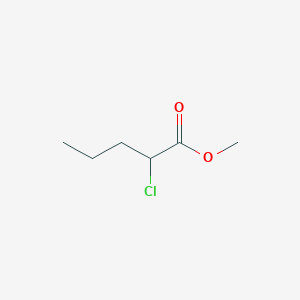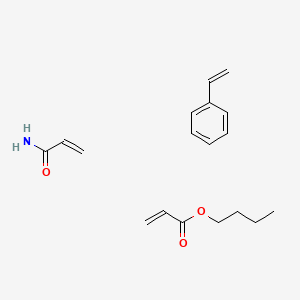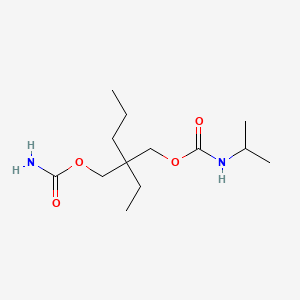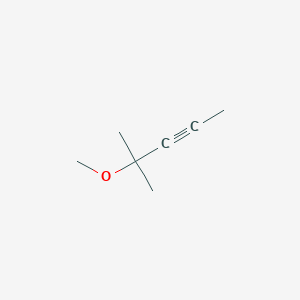
4-Methoxy-4-methylpent-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4-methylpent-2-yne is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to the same carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methylpent-2-yne can be achieved through various methods. One common approach involves the reaction of propyne with isopropyl bromide in the presence of a strong base such as sodium amide (NaNH2). The base abstracts a proton from propyne, generating a nucleophilic acetylide ion, which then undergoes nucleophilic substitution with isopropyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specialized reactors and purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-4-methylpent-2-yne undergoes various chemical reactions, including:
Addition Reactions: The compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., HCl, HBr) to form addition products.
Oxidation and Reduction: The triple bond in the compound can be reduced to a double or single bond using hydrogenation reactions. Conversely, oxidation reactions can convert the compound into various oxygenated derivatives.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Halogenation: Bromine (Br2) or chlorine (Cl2) in an inert solvent like dichloromethane.
Hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) for oxidative cleavage.
Major Products Formed
Dibromo Derivatives: Formed from halogenation reactions.
Hydrogenated Products: Alkenes or alkanes formed from hydrogenation.
Oxygenated Derivatives: Alcohols, ketones, or carboxylic acids formed from oxidation.
Applications De Recherche Scientifique
4-Methoxy-4-methylpent-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Methoxy-4-methylpent-2-yne involves its interaction with various molecular targets and pathways. The compound’s triple bond and functional groups allow it to participate in a range of chemical reactions, influencing biological systems. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The methoxy group can also enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-pentyne: Similar structure but lacks the methoxy group.
4-Methyl-3-pentyn-2-ol: Contains a hydroxyl group instead of a methoxy group.
4-Methyl-2-pentene: An alkene with a similar carbon skeleton but with a double bond instead of a triple bond.
Uniqueness
4-Methoxy-4-methylpent-2-yne is unique due to the presence of both a methoxy group and a methyl group on the same carbon atom, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
24642-05-5 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
4-methoxy-4-methylpent-2-yne |
InChI |
InChI=1S/C7H12O/c1-5-6-7(2,3)8-4/h1-4H3 |
Clé InChI |
OWIHGBPMYWUJCG-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)

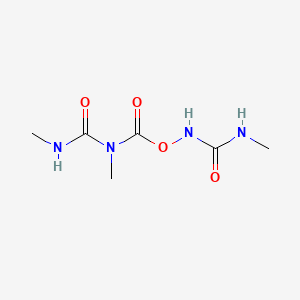
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
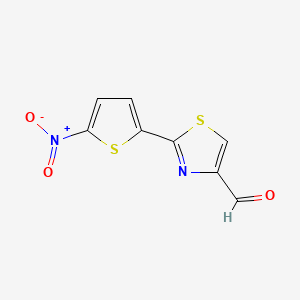
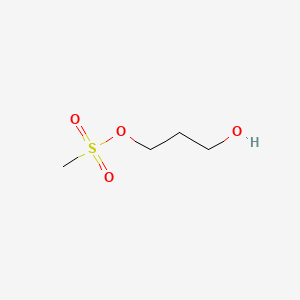
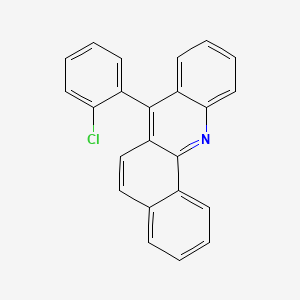
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
